molecular formula C9H17NO2 B2469335 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol CAS No. 1824076-74-5

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Cat. No.: B2469335
CAS No.: 1824076-74-5
M. Wt: 171.24
InChI Key: GHDGYXGAYAYPOG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Medicinal Chemistry and Materials Science

In medicinal chemistry, the three-dimensional nature of spirocyclic scaffolds allows for a more precise interaction with biological targets, such as enzymes and receptors. This can lead to the development of drugs with enhanced potency and selectivity, potentially reducing off-target effects. The incorporation of heteroatoms introduces opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems.

In the domain of materials science, the rigid framework of spirocyclic compounds can be exploited to create materials with novel optical, electronic, and mechanical properties. Their defined stereochemistry can influence the packing of molecules in the solid state, leading to the formation of ordered structures with specific functionalities.

Overview of 2-Oxa-8-azaspiro[4.5]decane Derivatives in Contemporary Research

The 2-Oxa-8-azaspiro[4.5]decane core structure has been identified as a valuable scaffold in the development of bioactive molecules. Recent research has highlighted the potential of derivatives of this spirocycle in targeting specific biological pathways. For instance, certain derivatives have been investigated as potent and orally bioavailable inhibitors of the SHP2 enzyme, a key node in cellular signaling pathways that is often dysregulated in cancer. researchgate.net One such derivative, 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), has demonstrated significant promise in preclinical studies. researchgate.net

Furthermore, other derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as selective ligands for the sigma-1 receptor, a protein implicated in a variety of neurological disorders. nih.gov These studies underscore the versatility of the oxa-azaspiro[4.5]decane framework in accessing diverse biological targets.

Rationale for Focused Investigation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol and its Structural Analogues

The focused investigation of "this compound" stems from the promising biological activities observed in its structural analogues. The presence of a hydroxymethyl group (-CH2OH) at the 3-position of the tetrahydrofuran (B95107) ring introduces a potential site for further chemical modification, allowing for the synthesis of a library of related compounds. This functional group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.

By systematically studying "this compound" and its analogues, researchers aim to elucidate structure-activity relationships (SAR). Understanding how subtle changes in the molecule's structure affect its biological activity is crucial for the rational design of new therapeutic agents and functional materials. The exploration of this particular compound and its chemical space is therefore a logical step in the broader effort to harness the potential of spirocyclic heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGYXGAYAYPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Applications of 2 Oxa 8 Azaspiro 4.5 Dec 3 Ylmethanol As a Building Block

Incorporation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol into Complex Molecular Architectures

The bifunctional nature of this compound facilitates its integration into larger, more complex molecules. The secondary amine on the piperidine (B6355638) ring and the primary alcohol on the tetrahydrofuran (B95107) moiety serve as key points for synthetic elaboration. For instance, the amine can undergo a variety of transformations such as N-alkylation, N-arylation, acylation, and reductive amination to append diverse substituents. Simultaneously, the hydroxyl group can be oxidized, esterified, or converted into other functional groups to build intricate molecular frameworks.

Recent synthetic strategies have focused on leveraging this scaffold to create novel chemical entities with potential therapeutic applications. For example, derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane core have been synthesized and evaluated as selective ligands for sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders. nih.gov In these syntheses, the spirocyclic amine is typically reacted with various electrophiles to introduce pharmacophoric elements necessary for receptor binding. nih.gov A general synthetic approach often involves the N-alkylation of the spirocyclic amine with a suitable alkyl halide bearing another functional group, which is then further elaborated.

A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.net This method efficiently constructs the spiro[4.5]decane skeleton, demonstrating the feasibility of creating complex polycyclic systems from this core structure with high control over stereochemistry. researchgate.net These advanced catalytic methods enable the incorporation of the oxa-azaspirodecane motif into architectures that would be challenging to access through traditional synthetic routes.

Reaction Type Reagents/Conditions Resultant Structure Reference
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN)Appends various alkyl groups to the piperidine nitrogen nih.gov
AcylationAcyl chloride or anhydride, BaseForms an amide bond at the piperidine nitrogen rsc.org
Tandem CyclizationAu/Pd relay catalysis, Enynamides, Vinyl benzoxazinanonesConstruction of complex, dearomatized spiro systems researchgate.net
EsterificationCarboxylic acid, Coupling agent (e.g., DCC)Forms an ester from the primary alcohol mdpi.com

Utilization in Scaffold-Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular cores that retain the biological activity of a known active compound but possess improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govrsc.org The rigid, three-dimensional nature of the 2-oxa-8-azaspiro[4.5]decane framework makes it an excellent candidate for such strategies. tandfonline.com

This spirocyclic scaffold can serve as a bioisosteric replacement for more flexible or conformationally ambiguous structures, such as piperidines or morpholines. researchgate.nettandfonline.com By replacing a simple ring system with the 2-oxa-8-azaspiro[4.5]decane core, chemists can lock the conformation of a molecule, leading to a more defined orientation of key binding elements. tandfonline.com This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to increased affinity and selectivity. tandfonline.com

For example, replacing a flexible piperidine linker in a drug candidate with a spirocyclic scaffold has been shown to improve biological properties. tandfonline.com Similarly, the oxa-azaspiro[4.5]decane moiety can be used to replace aromatic systems that are prone to metabolic oxidation by cytochrome P450 enzymes. rsc.org The saturated, sp3-rich nature of the spirocycle can enhance metabolic stability, leading to improved in vivo performance.

Examples of Bioisosteric Replacements Using Spirocyclic Scaffolds:

Original Scaffold/Fragment Spirocyclic Replacement Potential Advantages Reference
Flexible Piperidine LinkerRigid Spirocyclic ScaffoldImproved binding affinity, enhanced selectivity, conformational restriction tandfonline.comtandfonline.com
Phenyl RingSaturated SpirocycleIncreased metabolic stability, improved solubility, novel intellectual property rsc.org
Morpholine/ThiomorpholineSpirocyclic Oxetane (B1205548)/Thia-azaspirocycleModulation of physicochemical properties, access to novel chemical space researchgate.netnih.gov

Modular Synthesis of Diversified Compound Libraries

The orthogonal reactivity of the amine and alcohol functional groups in this compound makes it an ideal core for the modular synthesis of compound libraries. nih.gov This approach allows for the rapid generation of a large number of structurally related compounds by systematically combining a central scaffold with a variety of building blocks. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying new hit compounds in drug discovery programs.

The synthesis of these libraries can be performed using solution-phase or solid-phase chemistry. For instance, the spirocyclic core can be attached to a solid support via its hydroxyl group, allowing for the subsequent diversification of the amine functionality through various coupling reactions. After the desired modifications are complete, the final compounds can be cleaved from the resin.

This modular approach has been successfully applied to the synthesis of libraries based on related spirocyclic systems. For example, novel thia- and oxa-azaspiro[3.4]octanes have been designed as multifunctional modules for drug discovery, with robust and step-economic routes enabling their enantioselective synthesis. nih.gov The development of DNA-encoded libraries (DELs) has also utilized spirocyclic building blocks to access unexplored chemical space, leveraging mild reaction conditions compatible with the DNA tag. nih.gov The defined three-dimensional exit vectors provided by the spirocyclic core allow for a systematic exploration of the chemical space around the scaffold. sigmaaldrich.com

Role in Natural Product Synthesis and Analogues

Spirocyclic systems, including oxa-azaspiro frameworks, are found in a variety of natural products that exhibit diverse biological activities. researchgate.netresearchgate.net The synthesis of these complex natural products and their analogues often represents a significant chemical challenge. The use of pre-formed spirocyclic building blocks like this compound can simplify synthetic routes and provide access to novel analogues that are not accessible through other means.

Oxaspirolactones, for instance, are common motifs in natural products, and numerous synthetic methodologies have been developed to construct these scaffolds. nih.gov The 2-oxa-8-azaspiro[4.5]decane core can be seen as a key structural element for building analogues of such natural products. By incorporating this scaffold, chemists can generate novel compounds that mimic the three-dimensional structure of a natural product while offering opportunities to fine-tune its biological activity and physicochemical properties.

While the direct incorporation of this compound into a total synthesis of a natural product is not yet widely reported, the importance of the underlying oxa-azaspiro[4.5]decane framework in bioactive molecules suggests its potential in this area. researchgate.net The synthesis of natural product analogues containing this moiety could lead to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action.

Structure Activity Relationship Sar Studies of 2 Oxa 8 Azaspiro 4.5 Dec 3 Ylmethanol Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol derivatives is intrinsically linked to several key structural features. The core spirocyclic system, which consists of a fused piperidine (B6355638) and tetrahydrofuran (B95107) ring, provides a rigid three-dimensional structure that is crucial for orienting the functional groups responsible for target interaction.

Systematic modifications of analogous 1-oxa-8-azaspiro[4.5]decane skeletons have demonstrated that the nature and position of substituents on both the piperidine and tetrahydrofuran rings play a pivotal role in determining biological activity and selectivity. For instance, in a series of compounds designed as M1 muscarinic agonists, the presence of a methyl group on the nitrogen atom of the azaspirodecane moiety was a common feature. nih.gov

Furthermore, the oxygen atom within the oxaspirodecane ring and the hydroxyl group of the methanol (B129727) substituent are key hydrogen bond acceptors and donors, respectively. These functional groups are critical for anchoring the ligand within the binding pocket of its biological target. The relative orientation of these groups, dictated by the rigid spirocyclic core, is a determining factor for potent biological activity.

Impact of Substituent Effects on Target Interaction Mechanisms

The introduction of various substituents on the this compound scaffold has a profound impact on the target interaction mechanisms. Studies on related 1-oxa-8-azaspiro[4.5]decane derivatives have shown that even minor changes to the substituents can significantly alter receptor affinity and functional activity.

For example, in the pursuit of selective M1 muscarinic agonists, the substitution at the 2-position of the tetrahydrofuran ring was found to be critical. The replacement of a methyl group with an ethyl group led to a compound with preferential affinity for M1 receptors over M2 receptors. nih.gov This suggests that the size and lipophilicity of the substituent at this position are key for achieving receptor selectivity.

Similarly, modifications at the 3-position of the oxaspirodecane ring have been shown to influence activity. The conversion of a ketone at this position to a methylene (B1212753) group or a dithioketal resulted in compounds with potent antiamnesic activity and improved selectivity profiles. nih.gov These findings highlight the importance of the electronic and steric properties of the substituents in modulating the interaction with the target protein.

Interactive Table: Substituent Effects on M1/M2 Receptor Affinity in 1-Oxa-8-azaspiro[4.5]decane Analogs nih.gov

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)
17 CH3=O1.61.1
18 C2H5=O3.211
29 CH3=CH24.124
26 CH3Dithioketal10110
28 C2H5Dithioketal25390
37 CH3=NOH15110

Conformational Analysis and its Influence on SAR

The rigid spirocyclic nature of this compound significantly restricts its conformational freedom. This pre-organization of the pharmacophoric elements is advantageous for binding to a specific target, as it reduces the entropic penalty upon binding. The relative orientation of the piperidine and tetrahydrofuran rings, as well as the axial or equatorial positioning of substituents, is crucial for optimal interaction with the receptor.

Stereochemical Insights into Activity and Selectivity

Stereochemistry plays a vital role in the biological activity and selectivity of this compound derivatives. The presence of multiple chiral centers in the molecule gives rise to several possible stereoisomers, each with potentially different pharmacological properties.

In studies of related 1-oxa-8-azaspiro[4.5]decane derivatives, the optical resolution of active compounds revealed that the biological activity often resides preferentially in one enantiomer. nih.gov For instance, the M1 agonist activity of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be predominantly associated with the (-)-isomers. nih.gov

X-ray crystal structure analysis of the active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane determined its absolute configuration to be S. nih.gov This highlights that the specific three-dimensional arrangement of atoms is critical for the interaction with the chiral environment of the biological target. The eudismic ratio, which is the ratio of the potencies of the enantiomers, can provide valuable information about the stereochemical requirements of the receptor binding site. While the eudismic ratios for binding affinity were low in some cases, the functional M1 agonist activity showed clear stereoselectivity. nih.gov

Interactive Table: Stereochemistry and M1 Agonist Activity nih.gov

CompoundIsomerM1 Agonist Activity (PI Hydrolysis, EC50, µM)
18 Racemate1.0
(+)-18>100
(-)-180.32
29 Racemate3.2
(+)-29>100
(-)-291.0

Molecular Pharmacology and Biochemical Interactions of 2 Oxa 8 Azaspiro 4.5 Dec 3 Ylmethanol Derived Compounds in Vitro Focus

Modulation of DNA Gyrase and Topoisomerase (ParE) Activity by Tricyclic Pyrimidoindole Derivatives Containing the 2-Oxa-8-azaspiro[4.5]decane Moiety (e.g., JSF-2414)

The tricyclic pyrimidoindole derivative, JSF-2414, which incorporates the 2-oxa-8-azaspiro[4.5]decane scaffold, has been identified as a potent inhibitor of bacterial type II topoisomerases. nih.govnih.gov This class of compounds represents a significant advancement in the pursuit of novel antibacterial agents, particularly in the face of rising antimicrobial resistance. The mechanism of action of JSF-2414 is centered on its ability to dually target the ATP-binding sites of both DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govnih.gov

Inhibition Kinetics and Binding Site Characterization (GyrB/ParE)

JSF-2414 was specifically designed to inhibit the ATP-binding/hydrolysis region of both DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govbiorxiv.org This dual-targeting strategy is a key feature of its molecular pharmacology. The compound binds to the highly conserved ATP-binding domain on these enzymes, a site distinct from the binding pocket of fluoroquinolone antibiotics. biorxiv.org This alternative binding site means that JSF-2414 is not subject to the common resistance-associated mutations that affect fluoroquinolones. biorxiv.org By competitively inhibiting ATP binding, JSF-2414 effectively blocks the enzymatic activity essential for DNA replication, leading to bacterial cell death.

Antimicrobial Spectrum Against Bacterial Pathogens (In Vitro)

JSF-2414 exhibits a broad spectrum of potent in vitro activity against a variety of bacterial pathogens, including several multidrug-resistant strains. nih.govnih.gov Its efficacy is particularly noteworthy against Neisseria gonorrhoeae, where it has demonstrated high activity against both drug-susceptible and drug-resistant isolates, with a reported MIC₉₀ of 0.0078 µg/mL. nih.gov The compound also shows significant growth inhibition against a wide array of Gram-positive organisms. nih.govbiorxiv.org This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). biorxiv.org Furthermore, JSF-2414 is highly active against Staphylococcus epidermidis, Enterococcus faecium, vancomycin-resistant enterococci (VRE), Enterococcus faecalis, and Bacillus anthracis. biorxiv.org

In Vitro Antimicrobial Activity of JSF-2414

Bacterial PathogenStrain InformationMIC Range (µg/mL)Modal MIC (µg/mL)
Neisseria gonorrhoeaeDrug-susceptible and resistant strains0.0005 - 0.03N/A (MIC₉₀ = 0.0078)
Staphylococcus aureus (MRSA)101 clinical strains0.002 - 0.1250.031
Staphylococcus aureus (VISA)8 strains0.0156 - 0.156N/A
Staphylococcus aureus (VRSA)7 strains0.0156 - 0.063N/A
Staphylococcus epidermidis4 strains0.002 - 0.004N/A
Enterococcus faecium3 strains0.004 - 0.008N/A
Enterococcus faecium (VRE)8 strains0.002 - >0.5N/A
Enterococcus faecalis3 strains0.002 - 0.008N/A
Bacillus anthracis2 strains0.049 - 0.098N/A

In Vitro Studies on Resistance Mechanisms

A significant advantage of the dual-targeting approach of JSF-2414 is the low potential for the development of bacterial resistance. nih.gov In vitro studies have demonstrated a low mutation frequency for this compound. Specifically, a mutation frequency of less than 1.9 × 10⁻¹¹ was observed at four times the minimum inhibitory concentration (MIC) in Escherichia coli. nih.gov This low frequency of resistance is attributed to the fact that a bacterium would need to acquire mutations in both the GyrB and ParE genes simultaneously to overcome the drug's activity, which is a statistically rare event.

Interaction with Muscarinic Receptors by 1-Oxa-8-azaspiro[4.5]decane Analogues (In Vitro)

Analogues of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their interaction with muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes, which are of interest for the symptomatic treatment of Alzheimer's disease. nih.gov

Receptor Binding Affinity and Selectivity (M1/M2)

A series of 1-oxa-8-azaspiro[4.5]decane analogues were developed and tested for their binding affinity to central muscarinic M1 and M2 receptors. nih.gov The initial compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent muscarinic activity but lacked selectivity between the M1 and M2 receptor subtypes. nih.gov However, systematic modifications of this parent compound led to the identification of several analogues with a preferential affinity for M1 receptors over M2 receptors. nih.gov These included the 2-ethyl analogue, a 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue. nih.gov

Muscarinic Receptor Binding Profile of 1-Oxa-8-azaspiro[4.5]decane Analogues

CompoundM1 Receptor AffinityM2 Receptor AffinitySelectivity
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-onePotentPotentNon-selective
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferentialLowerM1 selective
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferentialLowerM1 selective
3-dithioketal analoguesPreferentialLowerM1 selective
3-oxime analoguePreferentialLowerM1 selective

Agonist/Antagonist Profiling in Cellular Assays

The functional activity of these 1-oxa-8-azaspiro[4.5]decane analogues was assessed in cellular assays to determine their agonist or antagonist profiles. nih.gov The stimulation of phosphoinositide hydrolysis in rat hippocampal slices is a known cellular response mediated by M1 muscarinic receptor agonism. nih.gov Of the synthesized compounds, two demonstrated the ability to stimulate this pathway: 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. nih.gov This finding indicates that these two compounds act as partial agonists at M1 muscarinic receptors. nih.gov Further investigation through optical resolution revealed that the M1 agonist activity resided preferentially in the (-)-isomers of these compounds. nih.gov

Vanin-1 Enzyme Inhibition by Derivatives Incorporating the Spirocyclic Moiety (In Vitro)

As of the current body of scientific literature, there is no specific research available detailing the in vitro inhibition of the Vanin-1 enzyme by derivatives of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol. Vanin-1 is a pantetheinase that plays a role in oxidative stress and inflammation, making it a target of interest for various pathologies. While numerous inhibitors of Vanin-1 have been developed, studies have primarily focused on other chemical scaffolds, such as pyrimidine (B1678525) carboxamides and aminothiazole compounds. nih.gov Future in vitro investigations would be necessary to determine if the this compound framework can be functionalized to effectively inhibit Vanin-1 activity.

Other Investigated Biological Activities (In Vitro Mechanistic Studies)

While direct in vitro studies on derivatives of this compound are limited, research on the closely related 1-oxa-8-azaspiro[4.5]decane scaffold has revealed significant activity as M1 muscarinic agonists. nih.gov Muscarinic M1 receptors are implicated in cognitive function, and agonists of this receptor are investigated for potential therapeutic applications in conditions such as Alzheimer's disease.

In a key study, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated for their affinity for central muscarinic M1 and M2 receptors. nih.gov The in vitro assessment involved radioligand binding assays to determine the compounds' affinity for these receptor subtypes.

One of the parent compounds in this series, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent but non-selective muscarinic activity. nih.gov Through systematic modifications of this structure, researchers identified derivatives with preferential affinity for M1 over M2 receptors. nih.gov

Notably, two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This in vitro functional assay is indicative of partial agonistic activity at M1 muscarinic receptors. nih.gov The stimulation of phosphoinositide hydrolysis is a key downstream signaling event following the activation of M1 receptors.

The structure-activity relationship (SAR) studies highlighted that modifications at the 2 and 3 positions of the oxa-azaspiro[4.5]decane ring system were crucial for achieving M1 selectivity and agonist activity. nih.gov For instance, the introduction of a 2-ethyl group or a 3-methylene group led to a more favorable profile compared to the parent compound. nih.gov

These findings underscore the potential of the oxa-azaspiro[4.5]decane scaffold as a template for designing selective M1 muscarinic agonists. Further in vitro mechanistic studies on derivatives of this compound could explore this and other potential biological targets.

Computational and Theoretical Investigations of 2 Oxa 8 Azaspiro 4.5 Dec 3 Ylmethanol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no specific information available from the search results regarding quantum chemical calculations performed on 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol. Such studies would typically involve methods like Density Functional Theory (DFT) to determine electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors. While computational chemistry is a powerful tool for understanding reaction mechanisms and molecular properties, specific studies detailing the electronic structure or predicting the reactivity of this particular molecule were not found. mdpi.comvub.be

Molecular Docking and Dynamics Simulations for Target Binding

No molecular docking or molecular dynamics simulation studies specifically featuring this compound were identified. Although derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as ligands for sigma-1 receptors, specific binding affinity data, interaction modes, or dynamic stability analyses for this compound are not available. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govmdpi.com Without a specified biological target and corresponding simulation data, no detailed findings can be reported.

Pharmacophore Modeling and Ligand-Based Design

Information on pharmacophore models derived from or used to design this compound is not present in the search results. Pharmacophore modeling is a widely used concept in drug design that defines the essential spatial arrangement of features responsible for a molecule's biological activity. dovepress.com While the design of derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold for sigma-1 receptors suggests the use of ligand-based design principles, no explicit pharmacophore models or detailed structure-activity relationship (SAR) studies involving this compound were found. nih.gov

Prediction of Conformational Preferences and Stereoelectronic Effects

Specific computational studies on the conformational analysis or stereoelectronic effects of this compound are absent from the provided search results. A conformational analysis would predict the molecule's preferred three-dimensional shapes and the energy barriers between them. Stereoelectronic effects describe how the spatial arrangement of orbitals influences the molecule's structure and reactivity. While these are important theoretical considerations, no dedicated studies have been published for this compound.

Computational Analysis of Reaction Mechanisms and Pathways for Synthesis

There are no available computational analyses detailing the reaction mechanisms for the synthesis of this compound. Computational chemistry can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates, thereby optimizing synthetic routes. mdpi.comnih.gov Although synthetic methods for related azaspiro[4.5]decane systems exist, theoretical investigations into the specific pathways for forming this compound were not found. researchgate.netresearchgate.netchemicalbook.com

Emerging Research Frontiers and Future Perspectives

Development of Novel 2-Oxa-8-azaspiro[4.5]decane-Based Chemical Probes

The development of sophisticated chemical probes is crucial for dissecting biological pathways and validating novel drug targets. The 2-oxa-8-azaspiro[4.5]decane scaffold is proving to be an excellent foundation for the design of such probes, particularly for in vivo imaging applications.

A significant area of advancement is in the synthesis of radiolabeled derivatives for Positron Emission Tomography (PET) imaging. For instance, researchers have successfully designed and synthesized a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.govresearchgate.net One of the lead compounds from this series was radiolabeled with fluorine-18 (B77423) ([¹⁸F]), creating a potential PET radioligand for imaging σ1 receptors in the brain. nih.govresearchgate.net Biodistribution studies in mice demonstrated high initial brain uptake of this radiotracer, and its accumulation in σ1 receptor-rich regions could be significantly reduced by pretreatment with a known σ1 receptor agonist, indicating specific binding. nih.gov

These findings underscore the potential of modifying the 2-oxa-8-azaspiro[4.5]decane core to generate highly specific and effective imaging agents. The ability to introduce radioisotopes like ¹⁸F into the molecular structure without compromising binding affinity is a key advantage. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these probes to enhance their imaging capabilities and expand their application to other biological targets.

Potential for Integration into Advanced Drug Discovery Platforms

Modern drug discovery relies heavily on high-throughput screening (HTS) and other advanced platforms to rapidly identify and optimize lead compounds. The structural and synthetic tractability of the 2-oxa-8-azaspiro[4.5]decane scaffold makes it an attractive candidate for inclusion in these platforms.

One such platform is DNA-encoded library technology (DELT), which allows for the screening of vast numbers of compounds against a biological target. The synthesis of spirocyclic scaffolds, including azaspiro compounds, on a DNA-encoded platform has been demonstrated, paving the way for the inclusion of 2-oxa-8-azaspiro[4.5]decane derivatives in these libraries. The three-dimensional nature of this scaffold is particularly valuable in DELT, as it allows for the exploration of a broader chemical space compared to flatter, more aromatic structures.

Furthermore, derivatives of the related 2,8-diazaspiro[4.5]decane scaffold have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, through virtual screening and subsequent optimization. nih.gov This highlights the potential of using computational and high-throughput methods to identify novel biological activities for this class of compounds.

The table below summarizes the integration of spirocyclic scaffolds, including those related to 2-oxa-8-azaspiro[4.5]decane, into modern drug discovery platforms.

Drug Discovery PlatformApplication of Spirocyclic ScaffoldsKey Advantages
PET Imaging Development of radiolabeled ligands for in vivo target engagement studies.Real-time visualization of biological processes and drug distribution.
DNA-Encoded Libraries Synthesis of diverse libraries of spirocyclic compounds for large-scale screening.Access to vast chemical space and rapid identification of initial hits.
Virtual Screening In silico screening of spirocyclic compound libraries against biological targets.Cost-effective and rapid identification of potential lead compounds.
High-Throughput Screening Screening of spirocyclic compound libraries in automated cellular or biochemical assays.Rapid identification of compounds with desired biological activity.

Innovative Synthetic Routes to Architecturally Complex Derivatives

The development of novel and efficient synthetic methodologies is paramount to fully exploring the chemical space around the 2-oxa-8-azaspiro[4.5]decane core. Traditional synthetic approaches are being supplemented by innovative strategies that allow for greater control over stereochemistry and the introduction of diverse functional groups.

One notable advancement is the use of a diastereoselective Au/Pd relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.netscilit.com This method involves the generation of a furan-derived azadiene from a readily available enynamide, followed by a [2+4] cycloaddition. researchgate.netresearchgate.netscilit.com This approach offers a reliable way to construct the oxa-azaspiro[4.5]decane framework with high diastereoselectivity. researchgate.netresearchgate.netscilit.com

Another promising strategy is the "Clip-Cycle" approach for the asymmetric synthesis of 3-spiropiperidines. rsc.orgwhiterose.ac.uk This two-step method involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. rsc.orgwhiterose.ac.uk Such asymmetric syntheses are crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. The development of stereoselective synthetic routes, including those employing lipase-mediated resolution, is also a key area of research for obtaining specific stereoisomers of spirocyclic compounds. mdpi.com

These innovative synthetic routes are enabling the creation of architecturally complex derivatives of 2-oxa-8-azaspiro[4.5]decane with precisely controlled three-dimensional structures, which is essential for optimizing their interaction with biological targets.

Exploration of New Biological Targets and Therapeutic Applications

While initial research has focused on certain biological targets, the 2-oxa-8-azaspiro[4.5]decane scaffold holds promise for a much broader range of therapeutic applications. The structural rigidity and the ability to introduce diverse substituents make it a versatile platform for designing ligands for various receptors and enzymes.

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov Systematic modifications of the core structure led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models. nih.gov This demonstrates the potential of this scaffold in the development of treatments for central nervous system (CNS) disorders.

Furthermore, as previously mentioned, derivatives of 1-oxa-8-azaspiro[4.5]decane have shown high affinity for sigma-1 receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govresearchgate.net The ability to develop selective ligands for this receptor opens up possibilities for new therapeutic interventions. The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors also points towards the potential of this scaffold in treating inflammatory diseases. nih.gov

The table below summarizes the explored and potential biological targets for derivatives of the oxa-azaspiro[4.5]decane scaffold.

Biological TargetTherapeutic AreaInvestigated Derivatives
M1 Muscarinic Receptors Alzheimer's Disease, Cognitive Disorders1-Oxa-8-azaspiro[4.5]decane analogs nih.gov
Sigma-1 (σ1) Receptors Neurological and Psychiatric Disorders, Cancer Imaging1-Oxa-8-azaspiro[4.5]decane and 1,4-Dioxa-8-azaspiro[4.5]decane analogs nih.govresearchgate.netnih.gov
RIPK1 Kinase Inflammatory Diseases2,8-Diazaspiro[4.5]decan-1-one derivatives nih.gov
Mitochondrial Permeability Transition Pore (mPTP) Ischemia-Reperfusion Injury1,4,8-Triazaspiro[4.5]decan-2-one derivatives nih.gov

The continued exploration of new biological targets for 2-oxa-8-azaspiro[4.5]decane derivatives, facilitated by advanced screening platforms and innovative synthetic chemistry, is expected to yield a new generation of therapeutic agents with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing multi-step synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol to ensure high yield and purity?

  • Methodological Answer : Multi-step synthesis requires rigorous optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification techniques. For example, column chromatography or recrystallization can isolate intermediates, while HPLC or NMR ensures purity at each stage . Retrosynthetic analysis, leveraging databases like Reaxys or PubChem, helps identify feasible routes and potential side reactions. Monitoring reaction progress via TLC or mass spectrometry is critical for troubleshooting .

Q. Which crystallographic techniques and software are most effective for determining the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXD for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Q. How should researchers design experiments to evaluate the biological activity (e.g., cytotoxicity, neuroprotection) of this compound in vitro?

  • Methodological Answer : Use cell lines (e.g., MCF-7 for cytotoxicity) and standardized assays (MTT for viability, ROS detection for antioxidant activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to calculate IC₅₀ values. Neuronal models require differentiation protocols (e.g., SH-SY5Y cells) and stress-inducing agents (e.g., glutamate for neuroprotection assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from differences in cell lines, assay conditions (e.g., serum concentration, incubation time), or compound purity. Meta-analyses should normalize data using standardized protocols (e.g., NIH/NCATS guidelines) and validate purity via LC-MS. Cross-laboratory reproducibility studies and orthogonal assays (e.g., flow cytometry vs. MTT) can confirm activity .

Q. What computational and experimental methods are recommended for analyzing the conformational dynamics of the spirocyclic core in this compound?

  • Methodological Answer : X-ray crystallography provides static snapshots, while NMR (NOESY/ROESY) captures solution-state dynamics. Ring puckering coordinates (q, φ) quantify deviations from planarity using Cremer-Pople parameters . Molecular dynamics simulations (AMBER or GROMACS) model flexibility under physiological conditions, with force fields optimized for heterocycles .

Q. How do computational predictions of molecular geometry for this compound compare with experimental crystallographic data, and what factors contribute to observed discrepancies?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) often align with SCXRD bond lengths (±0.02 Å) but may misestimate dihedral angles due to solvent effects or crystal packing. Discrepancies >5° warrant re-evaluation of basis sets or inclusion of dispersion corrections (e.g., D3BJ) .

Q. What strategies are employed to modify the this compound scaffold to enhance its pharmacokinetic properties in drug development?

  • Methodological Answer : Functionalization at the methanol group (e.g., esterification for prodrugs) or spirocyclic nitrogen (e.g., alkylation for improved lipophilicity) enhances bioavailability. Salt formation (e.g., hydrochloride) improves solubility, while bioisosteric replacement (e.g., oxa/aza swaps) retains activity while reducing metabolic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.